

Accuracy and precision of the analytical method for Sofosbuvir impurity I

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A Guide to the Accurate and Precise Analysis of Sofosbuvir Impurity I

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Sofosbuvir is paramount. This guide provides a comparative overview of analytical methodologies for the accurate and precise determination of **Sofosbuvir Impurity I**, a known process-related impurity often referred to as the "phosphoryl" impurity. This guide focuses on a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for which robust data is available and discusses alternative approaches.

Comparison of Analytical Methods

While various chromatographic techniques can be employed for impurity profiling, this guide details a specific RP-HPLC method that has been validated for its accuracy and precision in quantifying **Sofosbuvir Impurity I**.[1][2] While Ultra-Performance Liquid Chromatography (UPLC) methods have been developed for the analysis of Sofosbuvir and its degradation products, offering potential advantages in speed and resolution, specific validation data for the phosphoryl impurity using UPLC is not as readily available in the reviewed literature.[3]

The following table summarizes the performance of a validated RP-HPLC method for the analysis of **Sofosbuvir Impurity I**.



Table 1: Performance Data for the RP-HPLC Method for **Sofosbuvir Impurity I** (Phosphoryl Impurity)

Parameter	Sofosbuvir Impurity I
Accuracy (% Recovery)	Not explicitly stated, but the method is described as accurate.
Precision (% RSD)	0.043
Linearity Range	10-30 μg/ml
Correlation Coefficient (r²)	0.999
Limit of Detection (LOD)	0.03% (0.12 μg)
Limit of Quantitation (LOQ)	1.50% (0.375 μg)

Data sourced from a study on the development and validation of an RP-HPLC method for Sofosbuvir and its process-related phosphoryl impurity.[1][2]

Experimental Protocol: RP-HPLC Method

This section provides the detailed experimental protocol for the validated RP-HPLC method for the determination of **Sofosbuvir Impurity I**.

- 1. Instrumentation:
- A liquid chromatograph equipped with a UV detector.[1]
- 2. Chromatographic Conditions:
- Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm[1]
- Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1]
- Elution Mode: Isocratic[1]
- Flow Rate: 1.0 ml/min[2]

Validation & Comparative

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Detection Wavelength: 260.0 nm[1]

• Injection Volume: 20 μl

Column Temperature: Ambient

- 3. Preparation of Standard Solutions:
- Standard Stock Solution of Sofosbuvir: Dissolve 400 mg of Sofosbuvir in 100 ml of a 50:50
 (v/v) mixture of water and acetonitrile (diluent).[2]
- Standard Stock Solution of Sofosbuvir Impurity I (Phosphoryl): Dissolve 25 mg of the phosphoryl impurity in 100 ml of the diluent.[2]
- Working Standard Solution: Take 5 ml of each stock solution into a 50 ml volumetric flask and dilute with the diluent. This results in concentrations of 0.4 mg/ml of Sofosbuvir and 0.025 mg/ml of the phosphoryl impurity.[2]
- 4. Sample Preparation:
- Accurately weigh and transfer a quantity of the test sample equivalent to 400 mg of Sofosbuvir into a 100 ml volumetric flask.
- Add the diluent, sonicate to dissolve, and make up to the volume with the diluent.
- Filter the solution through a 0.45 μm nylon filter.
- 5. System Suitability:
- Inject the standard solution six times. The relative standard deviation (%RSD) of the peak areas for Sofosbuvir and Impurity I should be less than 2.0%.
- 6. Analysis:
- Inject the prepared sample solution into the chromatograph and record the chromatogram.
- Identify the peaks of Sofosbuvir and Impurity I by comparing the retention times with those of the standard solutions. The retention time for Sofosbuvir is approximately 3.674 min, and for



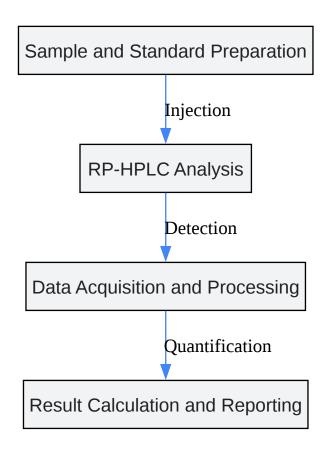


the phosphoryl impurity, it is approximately 5.704 min.[1]

• Calculate the concentration of Impurity I in the sample.

Visualizing the Workflow and Key Concepts

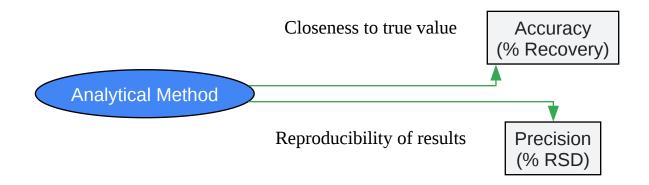
To better understand the experimental process and the fundamental principles of analytical method validation, the following diagrams are provided.



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Caption: Experimental workflow for the RP-HPLC analysis of **Sofosbuvir Impurity I**.





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Caption: Key validation parameters for an analytical method.

Conclusion

The detailed RP-HPLC method provides a reliable, accurate, and precise approach for the quantification of **Sofosbuvir Impurity I** (phosphoryl impurity). The provided experimental protocol and performance data serve as a valuable resource for researchers and quality control analysts in the pharmaceutical industry. While alternative technologies like UPLC may offer faster analysis times, the lack of specific published validation data for this particular impurity makes the presented RP-HPLC method a more robust and defensible choice for routine analysis and quality control. Further studies directly comparing optimized UPLC and HPLC methods for the analysis of **Sofosbuvir Impurity I** would be beneficial for the scientific community.

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